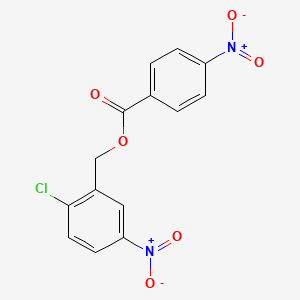

6-fluoro-1-(4-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

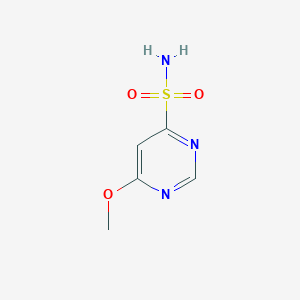

The compound of interest, 6-fluoro-1-(4-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one, is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of fluorine atoms typically enhances the biological activity of these compounds due to the inductive effect and the stability imparted by the carbon-fluorine bond.

Synthesis Analysis

The synthesis of fluorinated quinolones often involves strategies such as nucleophilic aromatic substitution, S-arylation, and Michael addition reactions. For instance, a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized using a sulfur arylation reaction . Another derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was also synthesized by the S-arylation method, which is noted for its simplicity and high conversion rates . Additionally, 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones were synthesized from 4,5-difluoroanthranylic acid through a nucleophilic amination–defluorination reaction .

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with various substituents that influence the compound's biological activity. Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions. For example, the crystal structure of a similar compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was determined to be monoclinic with space group P21/c . The non-hydrogen atoms in these structures are typically refined anisotropically, and the hydrogen atoms are placed theoretically.

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including those that lead to the formation of fluorescent labeling reagents. For instance, 6-methoxy-4-quinolone was used to synthesize a fluorescent labeling reagent for the determination of carboxylic acids . The reactivity of these compounds is influenced by the electronic effects of the substituents, which can be analyzed through Raman analysis and electrostatic potential surface (ESP) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. These compounds exhibit strong fluorescence in a wide pH range, which is useful for biomedical analysis . They are also stable against light and heat, which is advantageous for pharmaceutical applications . The electrochemical properties of related compounds have been studied using techniques such as cyclic voltammetry, which can provide insights into the redox behavior and the acid-base equilibria of these molecules .

Scientific Research Applications

Fluorescence and Biochemistry Applications

Quinoline derivatives are known for their efficient fluorescence properties, making them valuable in biochemistry and medicine for studying various biological systems. The search for new, more sensitive, and selective compounds continues to be of great importance, especially for DNA fluorophores based on fused aromatic systems. These compounds, including aminoquinolines, show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activity

The novel synthetic makaluvamine analogues, including derivatives similar to the compound , have shown significant in vitro and in vivo anticancer activity. These compounds have been synthesized and evaluated against various human cell lines, demonstrating potent inhibitory effects on cell growth and proliferation, inducing apoptosis, and inhibiting the growth of breast cancer xenograft tumors in mice. This highlights the potential therapeutic application of quinoline derivatives as novel anticancer agents (Wang et al., 2009).

Antimicrobial and Antifungal Properties

Quinoline derivatives have been synthesized and characterized for their antimicrobial activity against a variety of bacterial and fungal strains. These compounds have shown to possess significant in vitro antimicrobial activity, suggesting their potential use as potent therapeutic agents in combating microbial infections (Faldu et al., 2014).

Environmental Sensing and Photophysics

Research into fluorinated quinoline derivatives has explored their photophysical properties, including their application in environmental sensing, particularly for detecting nitroaromatic compounds such as picric acid. These studies highlight the utility of quinoline derivatives in developing highly sensitive and selective sensors for environmental monitoring (Fasani et al., 1999).

properties

IUPAC Name |

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO2/c1-15-2-6-17(7-3-15)23(28)21-14-27(13-16-4-8-18(25)9-5-16)22-11-10-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWJOIDKMVFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)

![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)

![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)

![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)